![molecular formula C12H10F3IN2O2 B4849000 1-(2-iodobenzoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4849000.png)
1-(2-iodobenzoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
Overview
Description
1-(2-iodobenzoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol, also known as ITD-1, is a synthetic compound that has gained attention in the scientific community for its potential applications in research. ITD-1 is a pyrazole derivative that has been found to inhibit the activity of the protein phosphatase 2A (PP2A), an enzyme that plays a crucial role in many cellular processes.
Mechanism of Action
1-(2-iodobenzoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol inhibits PP2A by binding to the catalytic subunit of the enzyme and preventing its activity. This leads to an accumulation of phosphorylated proteins in the cell, which can have a variety of effects depending on the specific proteins involved. The mechanism of action of 1-(2-iodobenzoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is still being studied, and further research is needed to fully understand its effects on cellular processes.
Biochemical and Physiological Effects
1-(2-iodobenzoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to have a variety of effects on cellular processes, depending on the specific proteins involved. In cancer cells, 1-(2-iodobenzoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been found to induce apoptosis and inhibit cell proliferation. In addition, 1-(2-iodobenzoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to enhance the effects of other anti-cancer drugs, suggesting that it may have potential as a combination therapy. Further research is needed to fully understand the biochemical and physiological effects of 1-(2-iodobenzoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(2-iodobenzoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is its potency as a PP2A inhibitor. This makes it a valuable tool for studying the role of PP2A in cellular processes and for developing new cancer therapeutics. However, 1-(2-iodobenzoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol also has some limitations for lab experiments. It is relatively expensive compared to other research compounds, and its effects on cellular processes can be complex and difficult to interpret. In addition, 1-(2-iodobenzoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has not been extensively studied in vivo, so its effects on whole organisms are not yet fully understood.
Future Directions
There are several potential future directions for research on 1-(2-iodobenzoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol. One area of interest is the development of 1-(2-iodobenzoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol as a cancer therapeutic. Further studies are needed to determine its efficacy in vivo and to identify potential combination therapies. In addition, 1-(2-iodobenzoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to have effects on other cellular processes beyond PP2A inhibition, so further research is needed to fully understand its mechanism of action. Finally, 1-(2-iodobenzoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol may have potential applications in other areas of research beyond cancer, such as neurodegenerative diseases or viral infections.
Scientific Research Applications
1-(2-iodobenzoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been found to be a potent inhibitor of PP2A, which is involved in many cellular processes, including cell division, DNA replication, and apoptosis. This makes 1-(2-iodobenzoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol a valuable tool for studying the role of PP2A in these processes. In addition, 1-(2-iodobenzoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to have anti-tumor activity in several cancer cell lines, suggesting that it may have potential as a cancer therapeutic.
properties
IUPAC Name |
[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-(2-iodophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3IN2O2/c1-7-6-11(20,12(13,14)15)18(17-7)10(19)8-4-2-3-5-9(8)16/h2-5,20H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYJCYKEUMEJRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC=CC=C2I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3IN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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